1-benzyl-1-methylguanidine;sulfuric acid

Description

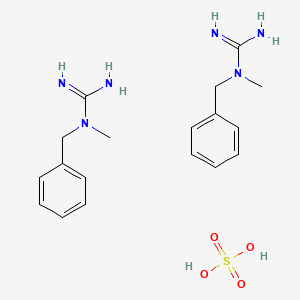

1-Benzyl-1-methylguanidine; sulfuric acid is a guanidine derivative in which the guanidine moiety is substituted with a benzyl (phenylmethyl) and a methyl group, forming a sulfate salt. Guanidine derivatives are characterized by their strong basicity and ability to form stable salts with acids like sulfuric acid. The compound’s applications may span organic synthesis, catalysis, or pharmaceuticals, though further studies are required to confirm its biological or industrial roles .

Properties

CAS No. |

2551-64-6 |

|---|---|

Molecular Formula |

C18H28N6O4S |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

1-benzyl-1-methylguanidine;sulfuric acid |

InChI |

InChI=1S/2C9H13N3.H2O4S/c2*1-12(9(10)11)7-8-5-3-2-4-6-8;1-5(2,3)4/h2*2-6H,7H2,1H3,(H3,10,11);(H2,1,2,3,4) |

InChI Key |

VQXJIGDGWSAHSB-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C(=N)N.CN(CC1=CC=CC=C1)C(=N)N.OS(=O)(=O)O |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=N)N.CN(CC1=CC=CC=C1)C(=N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) typically involves the reaction of n-methyl-n-(phenylmethyl)guanidine with sulfuric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:

[ \text{n-methyl-n-(phenylmethyl)guanidine} + \text{H}_2\text{SO}_4 \rightarrow \text{Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1)} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The guanidine group can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds.

Scientific Research Applications

Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl/Aryl-Substituted Guanidine Sulfates

- 1,1-Dimethylguanidine Sulfate (CAS 6145-42-2) Structure: Two methyl groups attached to the guanidine nitrogen. Applications: Used in organic synthesis as a strong base or catalyst .

- 1-(2-Phenylethyl)guanidine Sulfate Structure: Phenethyl (C6H5CH2CH2) group attached to guanidine. Properties: Molecular weight 328.39 g/mol; H-bond donors/acceptors: 3 each (). Applications: Not explicitly stated but structurally similar to bioactive guanidines (e.g., antimicrobial or cardiovascular agents) .

Sulfonamide-Linked Guanidines

- 1-Amino-2-(4-chloro-5-methylbenzenesulfonyl)guanidines (Compounds 12–18) Structure: Sulfonyl groups linked to chlorinated aromatic rings (). Properties:

- Compound 12 : Mp 210–212°C, IR peaks at 3482 cm⁻¹ (NH), 1324 cm⁻¹ (SO2) .

Compound 18 : Mp 183–185°C, IR peaks at 3455 cm⁻¹ (NH), 1314 cm⁻¹ (SO2) .

Sulfonamide-Triazine Hybrids (Compounds 12, 13, 16)

- Compound 12 : Mp 249–251°C, IR peaks at 3364 cm⁻¹ (NH) .

- Compound 16 : Mp 256–257°C, IR peaks at 3334 cm⁻¹ (NH) .

Benzoylguanidines

- 4-Ethylamino-3-methylsulfonylbenzoylguanidine Hydrochloride Structure: Benzoyl group with sulfonyl and ethylamino substituents (). Properties: Designed as antiarrhythmic agents targeting cardiac ion channels. Applications: Treat myocardial infarction and angina pectoris via sodium channel modulation . Contrast: The benzoyl group introduces electrophilic character, enabling interactions with biological targets, unlike the non-acylated benzyl group in 1-benzyl-1-methylguanidine.

Key Data Tables

Table 1: Structural and Physical Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 1-Benzyl-1-methylguanidine sulfate | Benzyl, methyl | ~340 (estimated) | Not reported | Guanidine, sulfate |

| 1,1-Dimethylguanidine sulfate | Two methyl groups | 228.23 | Not reported | Guanidine, sulfate |

| 1-Amino-2-(4-chloro-sulfonyl)guanidine (12) | Sulfonyl, chloro | 452.46 | 210–212 | Sulfonamide, NH₂ |

| 4-Ethylamino-benzoylguanidine HCl | Benzoyl, ethylamino, sulfonyl | Not reported | Not reported | Benzoyl, sulfonyl |

Research Findings and Trends

- Antimicrobial Activity : Sulfonamide-linked guanidines (e.g., ) show promise due to sulfonamide’s role in disrupting bacterial folate synthesis. The absence of this group in 1-benzyl-1-methylguanidine sulfate suggests divergent applications .

- Cardiovascular Applications : Benzoylguanidines () highlight the importance of aromatic-electrophilic substituents for cardiac targets, a feature absent in the benzyl-substituted derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.